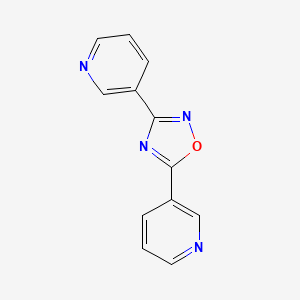

1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-

Description

Overview of Five-Membered Heterocyclic Oxadiazole Isomers

Oxadiazoles exist in four isomeric forms, differentiated by the positions of the two nitrogen atoms relative to the oxygen atom in the five-membered ring. nih.govwikipedia.org The known isomers are 1,2,3-oxadiazole (B8650194), 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). wikipedia.org

The stability and prevalence of these isomers vary significantly. The 1,2,3-oxadiazole isomer is generally unstable and tends to undergo ring-opening to form a diazoketone tautomer. wikipedia.org In contrast, the 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole isomers are considerably more stable and are found in a variety of pharmaceutical compounds. nih.govwikipedia.org The 1,2,5-oxadiazole is also known by the common name furazan. wikipedia.org Due to their stability, the 1,2,4- and 1,3,4-isomers are the most frequently utilized scaffolds in medicinal chemistry research. nih.gov

Isomers of Oxadiazole

| Isomer Name | Structure | Relative Stability | Notes |

|---|---|---|---|

| 1,2,3-Oxadiazole |  | Unstable | Prone to ring-opening. wikipedia.org |

| 1,2,4-Oxadiazole |  | Stable | Widely used in drug discovery. nih.govwikipedia.org |

| 1,2,5-Oxadiazole (Furazan) |  | Stable | Also used in high-energy density materials. nih.govwikipedia.org |

| 1,3,4-Oxadiazole |  | Stable | Common bioisostere in medicinal chemistry. nih.govacs.org |

Academic Significance of the 1,2,4-Oxadiazole Core in Chemical Research

The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, valued for its broad spectrum of biological activities and favorable physicochemical properties. nih.govmdpi.com Its stability, particularly in 3,5-disubstituted forms, makes it a reliable component in drug design. nih.govguidechem.com A key feature of the 1,2,4-oxadiazole ring is its function as a bioisosteric replacement for amide and ester functionalities. nih.govchim.it This substitution can enhance a molecule's resistance to hydrolysis by metabolic enzymes, thereby improving its stability and bioavailability. nih.gov

Compounds incorporating the 1,2,4-oxadiazole core have demonstrated a wide array of pharmacological effects, including:

Anticancer nih.gov

Anti-inflammatory researchgate.net

Antimicrobial chim.it

Antiviral rsc.org

Analgesic guidechem.com

Neuroprotective researchgate.net

The chemical reactivity of the 1,2,4-oxadiazole ring is characterized by the relative inertness of the C3 and C5 positions to electrophilic substitution. guidechem.com However, these positions are susceptible to nucleophilic attack, which is a common route for the synthesis of 3,5-disubstituted derivatives. guidechem.com Beyond pharmaceuticals, 1,2,4-oxadiazoles have found applications in materials science as components of liquid crystals and high-energy density materials. nih.govguidechem.com

Contextualization of 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- within Current Research Paradigms

The compound 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- consists of a central 1,2,4-oxadiazole ring with a 3-pyridinyl (or 3-pyridyl) group attached to both the C3 and C5 positions. The pyridine (B92270) ring itself is a common feature in many biologically active compounds, and its combination with the versatile 1,2,4-oxadiazole core represents a strategic approach in drug discovery.

Research into 3,5-diaryl-1,2,4-oxadiazoles is an active area, with synthetic routes typically involving the reaction of amidoximes with acyl chlorides. scielo.br Studies have reported the synthesis and characterization of various derivatives where one of the aryl groups is a 3-pyridyl moiety and the other is a substituted phenyl ring. For instance, the synthesis of 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole has been described, involving the reaction of an amidoxime (B1450833) with an acyl chloride. scielo.br

The interest in such compounds stems from the potential to modulate biological activity by combining the established pharmacophoric properties of the 1,2,4-oxadiazole with the diverse interaction capabilities of the pyridinyl substituents. Research has focused on evaluating these derivatives for activities such as antibacterial effects. scielo.br The data below details the synthesis and characterization of several 3-(3-pyridyl)-5-aryl-1,2,4-oxadiazole derivatives, highlighting the ongoing exploration of this chemical space. scielo.br

Research Findings on 3-(3-Pyridyl)-5-aryl-1,2,4-oxadiazole Derivatives

| Compound Name | Substituent at C5 | Molecular Formula | Calculated Mass [M+H]+ | Found Mass [M+H]+ |

|---|---|---|---|---|

| 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole | Phenyl | C13H9N3O | 224.0746 | 224.0751 |

| 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole | 2-Bromophenyl | C13H8BrN3O | 301.9923 | 301.9924 |

| 3-(3-Pyridyl)-5-(2-iodophenyl)-1,2,4-oxadiazole | 2-Iodophenyl | C13H8IN3O | 349.9785 | 349.9786 |

| 3-(3-Pyridyl)-5-(3,5-dinitrophenyl)-1,2,4-oxadiazole | 3,5-Dinitrophenyl | C13H7N5O5 | 314.0447 | 314.0440 |

| 3-(3-Pyridyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | 3-Nitrophenyl | C13H8N4O3 | 269.0596 | 269.0670 |

Structure

3D Structure

Properties

Molecular Formula |

C12H8N4O |

|---|---|

Molecular Weight |

224.22 g/mol |

IUPAC Name |

3,5-dipyridin-3-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C12H8N4O/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H |

InChI Key |

HUMIHJABBRXLCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Oxadiazole, 3,5 Bis 3 Pyridinyl and Analogues

Classical and Contemporary Synthesis Approaches for 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole (B8745197) ring is predominantly achieved through two principal pathways: the cyclization of O-acyl amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. chim.itnih.gov These foundational methods have been refined over the years to improve yields, simplify procedures, and broaden substrate scope.

The most widely employed method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its derivative. chim.it This process involves two key steps: the initial O-acylation of the amidoxime to form an O-acyl amidoxime intermediate, followed by a cyclodehydration step to yield the final 1,2,4-oxadiazole ring. ias.ac.innih.gov

The acylation can be performed using various reagents, including acyl chlorides, anhydrides, esters, or the carboxylic acid itself, often with the help of an activating agent. nih.govmdpi.com Common activating agents that facilitate the coupling of carboxylic acids with amidoximes include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), or reagents like carbonyldiimidazole (CDI). chim.itmdpi.com The subsequent cyclization of the O-acyl amidoxime intermediate often requires heating or the presence of a base. ias.ac.in For instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been effectively used to promote the cyclization of aroyl-oxyamidines in tetrahydrofuran (B95107) (THF).

The general scheme for this reaction is outlined below:

Table 1: General Reaction Scheme for Amidoxime Cyclization| Reactant 1 | Reactant 2 | Intermediate | Product |

|---|

This method is highly versatile, allowing for the synthesis of a wide range of 3,5-disubstituted 1,2,4-oxadiazoles by varying the substituents on both the amidoxime and the carboxylic acid derivative.

An alternative classical approach to the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile). chim.itnih.gov This [3+2] cycloaddition is a powerful tool for forming five-membered heterocycles. sphinxsai.com

Nitrile oxides are typically unstable and are generated in situ from precursors such as α-nitroketones or aldoximes. organic-chemistry.orgmdpi.com The subsequent reaction with a nitrile provides the 1,2,4-oxadiazole directly. However, this method can be limited by the reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize, forming byproducts. nih.gov To overcome these challenges, metal catalysts have been employed. For example, platinum(IV) complexes have been shown to significantly activate the nitrile group, enabling the cycloaddition to proceed under mild conditions with nitriles that are typically unreactive in their free state. nih.gov

To improve efficiency, reduce waste, and simplify experimental protocols, numerous one-pot procedures have been developed for 1,2,4-oxadiazole synthesis. ias.ac.innih.govnih.gov These methods combine multiple reaction steps into a single process without the need for isolating intermediates.

One such strategy involves the base-mediated reaction of nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride. rsc.org In this sequence, the amidoxime is formed in situ from the nitrile and hydroxylamine, which then reacts with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate. This intermediate is subsequently oxidized by another molecule of the aldehyde to afford the final 1,2,4-oxadiazole. rsc.org

Another highly efficient one-pot approach utilizes a superbase medium, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO), at room temperature. nih.govnih.govresearchgate.net This system facilitates the direct synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and various carboxylic acid derivatives like esters or anhydrides. nih.govresearchgate.netdaneshyari.com This method is particularly advantageous as it often proceeds under mild conditions with a simple workup protocol. researchgate.net

Table 2: Examples of One-Pot Synthetic Procedures

| Starting Materials | Reagents/Conditions | Key Features |

|---|---|---|

| Nitriles, Aldehydes, Hydroxylamine HCl | Base-mediated | Aldehyde acts as both substrate and oxidant. rsc.org |

| Amidoximes, Carboxylic Esters | NaOH/DMSO, Room Temperature | First one-pot synthesis at ambient temperature from these precursors. nih.govresearchgate.net |

| Amidoximes, Dicarboxylic Acid Anhydrides | NaOH/DMSO | Allows for the synthesis of 1,2,4-oxadiazoles bearing a carboxylic acid functionality. daneshyari.com |

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis, describing the reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. organic-chemistry.orgresearchgate.net In the context of 1,2,4-oxadiazoles, this refers to the reaction between a nitrile oxide and a nitrile. chim.itnih.gov

This powerful reaction can be extended to the synthesis of more complex structures, such as bis-oxadiazoles. By employing starting materials that contain multiple reacting functionalities, molecules featuring two or more oxadiazole rings can be constructed. For instance, a Ugi-tetrazole/Huisgen sequence has been developed for the synthesis of 1,3,4-oxadiazoles, which in one application was used to create an unsymmetrical bis-oxadiazole compound. acs.orgnih.gov A similar strategic approach, using appropriate difunctional nitrile oxides or dinitriles, can be envisioned for the synthesis of bis-1,2,4-oxadiazoles, linking molecular fragments through the heterocyclic rings.

Investigation of Reaction Mechanisms and Regiochemical Control in 1,2,4-Oxadiazole Ring Formation

The formation of the 1,2,4-oxadiazole ring is governed by distinct reaction mechanisms that directly influence the final substitution pattern, a concept known as regiochemical control. The two primary synthetic routes yield different regioisomers from the same initial nitrile precursor. chim.it

The amidoxime pathway can be classified as a [4+1] approach, where four atoms of the ring (C-N-O-N) are contributed by the amidoxime and one atom (the C5 carbon) comes from the carboxylic acid derivative. chim.it The mechanism proceeds via nucleophilic attack of the amidoxime's amino group on the activated carboxyl group, forming an O-acyl amidoxime intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the heterocycle. In this route, the substituent (R¹) from the starting nitrile (used to make the amidoxime) is located at the C3 position of the final 1,2,4-oxadiazole, while the substituent (R²) from the carboxylic acid derivative is at the C5 position. chim.it

Conversely, the 1,3-dipolar cycloaddition is a [3+2] reaction. chim.it Here, the three atoms of the nitrile oxide (C-N-O) react with the two atoms of the nitrile's cyano group (C≡N). This is a concerted pericyclic reaction. organic-chemistry.org This pathway results in a different regiochemical outcome: the substituent (R¹) from the nitrile oxide is positioned at C3, while the substituent (R²) from the nitrile dipolarophile is at C5. chim.it

Therefore, by choosing the appropriate synthetic strategy, chemists can selectively control the placement of substituents on the 1,2,4-oxadiazole ring, enabling the targeted synthesis of specific isomers.

Green Chemistry Principles and Sustainable Approaches in 1,2,4-Oxadiazole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally benign methods for synthesizing 1,2,4-oxadiazoles. nih.govmdpi.com These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Key strategies in green 1,2,4-oxadiazole synthesis include:

Use of Greener Solvents: A patented method describes a one-step synthesis of oxadiazole derivatives using water as the solvent, which is non-toxic and environmentally friendly. google.com

Metal-Free Catalysis: Graphene oxide (GO), an inexpensive and benign carbocatalyst, has been used for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govrsc.org GO exhibits dual catalytic activity, acting as both a solid acid catalyst and an oxidizing agent, facilitating the reaction under mild conditions and allowing for easy recovery and reuse. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of oxadiazole derivatives. nih.govresearchgate.net For example, the cyclization-oxidation reaction of acyl hydrazones to form 1,3,4-oxadiazoles was completed in 25 minutes under microwave irradiation, compared to 12 hours under conventional reflux. nih.gov

One-Pot and Solvent-Free Reactions: As mentioned previously, one-pot reactions are inherently greener as they reduce the number of steps, minimize solvent use, and decrease waste generation. nih.govrsc.org Furthermore, solvent-free syntheses, where reactants are ground together, sometimes with a catalytic amount of a reagent like iodine, represent an even more sustainable approach by eliminating solvents entirely. researchgate.net

These green methodologies not only make the synthesis of 1,2,4-oxadiazoles more sustainable but also often lead to more efficient and cost-effective processes. ias.ac.in

Specific Synthetic Routes to 3,5-bis(Pyridinyl)-1,2,4-Oxadiazole Derivatives

The synthesis of the target compound, 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-, can be achieved by applying the general principle of reacting a pyridine-substituted amidoxime with a pyridine-substituted acylating agent. Specifically, the reaction of pyridine-3-carboxamidoxime with nicotinoyl chloride provides a direct pathway to the desired 3,5-disubstituted 1,2,4-oxadiazole. This method is analogous to the synthesis of other 3,5-diaryl-1,2,4-oxadiazoles. The key steps involve the preparation of the requisite precursors followed by their condensation and subsequent cyclization.

Preparation of 3-Cyanopyridine (B1664610): The nitrile functionality is a crucial precursor for the amidoxime. 3-Cyanopyridine can be synthesized from nicotinamide (B372718) by dehydration.

Preparation of Pyridine-3-carboxamidoxime: The amidoxime is generated from the corresponding nitrile, 3-cyanopyridine, by reaction with hydroxylamine.

Preparation of Nicotinoyl Chloride: The acyl chloride is prepared from nicotinic acid through reaction with a chlorinating agent like thionyl chloride.

Final Condensation and Cyclization: The final step involves the reaction of pyridine-3-carboxamidoxime with nicotinoyl chloride to yield 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-.

Step 1: Synthesis of 3-Cyanopyridine from Nicotinamide

A common laboratory-scale method for the synthesis of 3-cyanopyridine (nicotinonitrile) involves the dehydration of nicotinamide. This can be effectively achieved using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀). chemicalbook.com

Reactants: Nicotinamide, Phosphorus Pentoxide

Conditions: The two solids are mixed and heated vigorously under reduced pressure. chemicalbook.com

Product: 3-Cyanopyridine is obtained after distillation. chemicalbook.com

Step 2: Synthesis of Pyridine-3-carboxamidoxime

The conversion of a nitrile to an amidoxime is a standard transformation. Pyridine-3-carboxamidoxime can be prepared from 3-cyanopyridine by treatment with hydroxylamine. This reaction is typically carried out in the presence of a base.

Reactants: 3-Cyanopyridine, Hydroxylamine Hydrochloride, Base (e.g., sodium carbonate)

Solvent: Typically an alcohol, such as ethanol.

Conditions: The reaction mixture is heated to facilitate the conversion.

Step 3: Synthesis of Nicotinoyl Chloride

Nicotinoyl chloride (pyridine-3-carbonyl chloride) is generally prepared from nicotinic acid by reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. prepchem.com The reaction often produces the hydrochloride salt of the acyl chloride, which can be used directly or neutralized. prepchem.com

Reactants: Nicotinic acid, Thionyl chloride prepchem.com

Conditions: The reaction is typically performed by heating the mixture, often at reflux. prepchem.com Excess thionyl chloride can be removed by distillation. prepchem.com

Product: Nicotinoyl chloride hydrochloride is often isolated as a crystalline solid. prepchem.com

Step 4: Synthesis of 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-

The final step is the condensation of pyridine-3-carboxamidoxime with nicotinoyl chloride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring. This reaction is analogous to the synthesis of other 3,5-diaryl-1,2,4-oxadiazoles, which often proceeds via an intermediate O-acyl amidoxime that cyclizes upon heating. scielo.brresearchgate.net

Reactants: Pyridine-3-carboxamidoxime, Nicotinoyl chloride (or its hydrochloride salt)

Solvent: A suitable aprotic solvent such as dichloromethane (B109758) or pyridine (B92270).

Conditions: The reaction is typically carried out with stirring, and may require heating to promote the cyclization of the intermediate. The presence of a base may be necessary to neutralize any HCl generated or present as the hydrochloride salt of the acyl chloride.

The following data tables summarize the key reactions and conditions for the synthesis of 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- and its precursors.

Table 1: Synthesis of Precursors

| Precursor | Starting Material(s) | Reagent(s) | Solvent | Conditions | Yield (%) | Reference(s) |

| 3-Cyanopyridine | Nicotinamide | Phosphorus Pentoxide | None | Heat under reduced pressure | 83-84 | chemicalbook.com |

| Nicotinoyl chloride | Nicotinic acid | Thionyl chloride | None or inert solvent | Reflux | 80-96 | prepchem.com |

Table 2: Synthesis of 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- Analogues

| Product | Amidoxime Precursor | Acyl Chloride Precursor | Solvent | Conditions | Reference(s) |

| 3-(3-Pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | Pyridine-3-carboxamidoxime | 2-Chlorobenzoyl chloride | Pyridine | Not specified | scielo.br |

| 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole | Pyridine-3-carboxamidoxime | 2-Bromobenzoyl chloride | Pyridine | Not specified | scielo.br |

| 3-(3-Pyridyl)-5-(2-iodophenyl)-1,2,4-oxadiazole | Pyridine-3-carboxamidoxime | 2-Iodobenzoyl chloride | Pyridine | Not specified | scielo.br |

| 3-(3-Pyridyl)-5-(3,5-dinitrophenyl)-1,2,4-oxadiazole | Pyridine-3-carboxamidoxime | 3,5-Dinitrobenzoyl chloride | Pyridine | Not specified | scielo.br |

Derivatization and Structural Modification Strategies of the 1,2,4 Oxadiazole, 3,5 Bis 3 Pyridinyl Scaffold

Introduction of Pyridinyl Substituents and Their Positional Isomers (e.g., 2-, 3-, and 4-pyridinyl)

The substitution pattern on the 1,2,4-oxadiazole (B8745197) core is crucial, as the electronic effects exerted by the substituents differ between the C3 and C5 positions. rjptonline.org The introduction of pyridinyl rings and the exploration of their positional isomers (2-, 3-, and 4-pyridinyl) are key strategies for modulating the molecule's properties. The synthesis of these analogs typically involves the reaction of a corresponding pyridinyl-amidoxime with an activated pyridinyl-carboxylic acid derivative (such as an acyl chloride). nih.govscielo.br This approach allows for the systematic placement of the pyridine (B92270) nitrogen at different positions relative to the oxadiazole core.

| Compound Name | Position of Pyridinyl Group | Other Substituent at C5 | Reference |

| 3-(3-Pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | C3 | 2-Chlorophenyl | scielo.br |

| 3-(3-Pyridyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | C3 | 3-Nitrophenyl | scielo.br |

| 3-(3-Pyridyl)-5-(3,5-dinitrophenyl)-1,2,4-oxadiazole | C3 | 3,5-Dinitrophenyl | scielo.br |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | C3 | Benzo[d]thiazol-2-yl | researchgate.net |

Design and Synthesis of Hybrid Molecules Incorporating the 1,2,4-Oxadiazole Moiety with Other Heterocycles

A prominent strategy for structural diversification involves creating hybrid molecules where the 1,2,4-oxadiazole scaffold is linked to other heterocyclic systems. This molecular hybridization approach aims to combine the pharmacophoric features of different rings to create novel chemical entities. nih.gov Researchers have successfully synthesized hybrids of 1,2,4-oxadiazole with various heterocycles, including benzofuran, benzothiazole (B30560), quinoline (B57606), and thiazole (B1198619). researchgate.netnih.govresearchgate.net

The synthesis of these hybrids often follows established routes for 1,2,4-oxadiazole formation. For example, a combinatorial library of 1,2,4-oxadiazoles bearing pyridine and thiazole moieties was synthesized through the condensation of an appropriate amidoxime (B1450833) with a heterocyclic carboxylic acid. researchgate.net Similarly, a hybrid of quinoline and 1,2,4-oxadiazole was developed by linking the two scaffolds, sometimes using a piperazine (B1678402) linker. nih.gov Another study reported the synthesis of 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole, demonstrating the direct linkage of the oxadiazole to a benzothiazole system. researchgate.net This approach significantly expands the chemical space available for exploration.

Table 2: Selected Hybrid Molecules Featuring the 1,2,4-Oxadiazole Core Note: This table is interactive. You can sort the data by clicking on the column headers.

| 1,2,4-Oxadiazole Derivative | Linked Heterocycle | Linker | Reference |

| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Benzothiazole | Direct bond | researchgate.net |

| 1,2,4-Oxadiazole-thiazole hybrids | Thiazole | Direct bond | researchgate.net |

| 1,2,4-Oxadiazole-quinoline hybrids | Quinoline | Piperazine | nih.gov |

| 1,2,4-Oxadiazole-benzofuran hybrids | Benzofuran | Direct bond | nih.gov |

| 1,2,4-Oxadiazole-imidazothiazole hybrids | Imidazothiazole | Direct bond | nih.gov |

Rational Design Principles for Structural Diversification of the 1,2,4-Oxadiazole Core

Rational design principles are increasingly employed to guide the structural diversification of the 1,2,4-oxadiazole core, moving beyond traditional trial-and-error synthesis. nih.gov Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are pivotal in this process. researchgate.netnih.gov

A 3D-QSAR study performed on a series of 1,2,4-oxadiazole derivatives, for example, provided insights into the structural requirements for their activity. researchgate.net Based on the outcomes of CoMFA and CoMSIA techniques, new molecules were designed by strategically placing different substituents to enhance desired properties. researchgate.net Similarly, molecular dynamics and docking studies have been used to evaluate the binding of 1,2,4-oxadiazole derivatives to specific protein targets, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov These in silico methods help in prioritizing compounds for synthesis, thereby making the discovery process more efficient.

Another key design principle is the concept of bioisosterism, where the 1,2,4-oxadiazole ring is used as a substitute for labile ester or amide functionalities. rjptonline.org This replacement can improve the pharmacokinetic profile of a molecule by increasing its stability against hydrolysis. nih.gov The electron-withdrawing nature of the 1,2,4-oxadiazole ring, which is more pronounced at the C5 position than the C3, is another factor considered during rational design to fine-tune the electronic properties of the target compound. rjptonline.org

Advanced Characterization and Analytical Techniques for 1,2,4 Oxadiazole, 3,5 Bis 3 Pyridinyl

Spectroscopic Analysis Methodologies

Spectroscopic methods are fundamental for elucidating the molecular structure of novel compounds. For 1,2,4-Oxadiazole (B8745197), 3,5-bis(3-pyridinyl)-, these techniques would confirm the successful synthesis and provide insight into its electronic and vibrational properties. However, specific experimental spectra for this compound are not detailed in the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule. For 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-, ¹H NMR would show characteristic signals for the protons on the two 3-pyridinyl rings, while ¹³C NMR would identify the carbon atoms in both the pyridinyl and the central 1,2,4-oxadiazole rings.

Although the specific NMR data for 3,5-bis(3-pyridinyl)-1,2,4-oxadiazole is not published, analysis of the closely related compound, 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole, provides an indication of the expected chemical shifts for the 3-pyridinyl moiety. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Related 3-(3-Pyridyl)-1,2,4-Oxadiazole Derivative

| Compound | Nucleus | Chemical Shifts (δ, ppm) |

|---|---|---|

| 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole | ¹H | 8.99 (d, 1H), 8.75 (dd, 1H), 8.15 (dt, 1H), 7.40 (m, 1H) for pyridinyl protons; 8.10 (d, 2H), 7.62 (t, 1H), 7.50 (t, 2H) for phenyl protons. researchgate.net |

Note: Data is for a related compound and serves for illustrative purposes only.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-, the IR spectrum would be expected to show characteristic absorption bands for the C=N and N-O bonds within the oxadiazole ring, as well as vibrations corresponding to the C-H and C=C bonds of the pyridinyl rings. Typically, the 1,2,4-oxadiazole ring exhibits characteristic bands in the 1600-1400 cm⁻¹ region. researchgate.netscielo.br

Table 2: Expected IR Absorption Bands for 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Pyridinyl C-H stretching | ~3100-3000 |

| C=N stretching (pyridinyl & oxadiazole) | ~1615-1580 |

| C=C stretching (pyridinyl) | ~1580-1430 |

| C-N stretching | ~1390-1340 |

Note: These are expected ranges based on general data for 1,2,4-oxadiazoles and pyridinyl compounds. Specific experimental data is not available.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- (C₁₂H₈N₄O), confirming its molecular formula. The calculated monoisotopic mass is 224.0698 g/mol . Fragmentation patterns observed in the mass spectrum would offer further structural confirmation.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Elucidation

X-ray Diffraction (XRD) crystallography on a single crystal is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions of 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-. To date, the crystal structure of this specific compound has not been reported in the Cambridge Structural Database or other publicly available resources. Studies on other pyridine-oxadiazole derivatives have utilized XRD to confirm molecular structures and analyze intermolecular forces like π-π stacking. rsc.org

Electrochemical and Surface Analysis Techniques

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a technique used to study the properties of materials and their interfaces with electrolytes. 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- has been specifically identified as a subject of EIS studies, where it was investigated as a corrosion inhibitor for carbon steel in acidic media. researchgate.net

In these studies, a class of compounds named 3,5-bis(n-pyridyl)-1,2,4-oxadiazoles (n-DPOX) were synthesized and analyzed. The compound of interest, where n=3 (i.e., 3,5-bis(3-pyridyl)-1,2,4-oxadiazole or 3-DPOX), was found to be the most effective corrosion inhibitor among the tested isomers (2-pyridyl, 3-pyridyl, and 4-pyridyl). researchgate.net The EIS data demonstrated that the addition of these oxadiazole derivatives to a corrosive solution leads to a decrease in the double-layer capacitance and an increase in the charge transfer resistance at the steel-solution interface. This indicates the formation of a protective adsorbed layer on the steel surface, which hinders the corrosion process. The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm model. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific experimental XPS data for 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- is not extensively available in the public domain, the expected core-level spectra can be inferred from the analysis of similar N-heterocyclic compounds. acs.orgacs.orgchemrxiv.org XPS analysis would provide critical information on the chemical environment of the constituent atoms (carbon, nitrogen, and oxygen).

The high-resolution XPS spectra would be deconvoluted to identify the different chemical states of each element. For the C 1s spectrum, distinct peaks would be anticipated corresponding to the carbon atoms in the pyridinyl rings and the oxadiazole ring. The N 1s spectrum is expected to show components related to the nitrogen atoms in the pyridinyl rings and the distinct nitrogen environments within the 1,2,4-oxadiazole ring. acs.org The O 1s spectrum would be characterized by a peak corresponding to the oxygen atom in the oxadiazole ring.

Table 1: Expected Core-Level Binding Energy Regions for 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-

| Core Level | Expected Binding Energy (eV) | Structural Origin |

| C 1s | ~284-286 | Carbon atoms in pyridinyl and oxadiazole rings |

| N 1s | ~398-402 | Nitrogen atoms in pyridinyl and oxadiazole rings |

| O 1s | ~531-533 | Oxygen atom in the oxadiazole ring |

Note: The binding energies are approximate and can be influenced by factors such as sample charging and surface contaminants.

Elemental Compositional Analysis (e.g., CHN)

Elemental analysis is a cornerstone technique for the characterization of newly synthesized compounds, providing the mass percentages of the constituent elements. This analysis is crucial for verifying the empirical and molecular formula of a compound. For 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-, with a molecular formula of C₁₂H₈N₄O, the theoretical elemental composition can be calculated. Experimental values obtained from CHN analysis of a synthesized sample are then compared against these theoretical values to confirm the compound's identity and assess its purity. researchgate.netmdpi.com This technique is routinely used in the characterization of novel oxadiazole derivatives. nih.govresearchgate.netorientjchem.orgnih.gov

Table 2: Theoretical Elemental Composition of 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 64.28 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.60 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 25.00 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.14 |

| Total | 224.224 | 100.00 |

A close correlation between the experimentally determined percentages of carbon, hydrogen, and nitrogen and the calculated theoretical values would provide strong evidence for the successful synthesis and high purity of 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-.

Computational Chemistry and Theoretical Investigations of 1,2,4 Oxadiazole, 3,5 Bis 3 Pyridinyl

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,2,4-oxadiazole (B8745197) derivatives, docking studies have been instrumental in elucidating potential ligand-target interactions and predicting binding affinities for various biological targets.

Research on related 1,2,4-oxadiazole structures demonstrates their potential to interact with a range of biological targets. For instance, a novel 3-meta-pyridin-1,2,4-oxadiazole derivative of 18βH-glycyrrhetinic acid was shown through molecular docking to have the potential for direct interaction with the transmembrane domain of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer. acs.org The study predicted a low free binding energy of -10.2 kcal/mol, suggesting a strong and favorable interaction. acs.org

In another study, a series of 3-Aryl-5-aryl-1,2,4-oxadiazoles were investigated as potential activators of caspase-3, an enzyme involved in apoptosis. mdpi.com Molecular docking was employed to understand the binding orientations of these compounds within the active site of caspase-3 (PDB: 1RE1). mdpi.com The results indicated that hydrogen bonding interactions were likely responsible for the observed activity. mdpi.com Similarly, docking studies of 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole derivatives in the colchicine (B1669291) binding site of tubulin were performed to explore their cytotoxic activity, with one of the most potent compounds showing the best-predicted binding energy. nih.gov

These studies highlight a common strategy where the 1,2,4-oxadiazole core acts as a scaffold, and the substituted rings, such as the pyridinyl groups in 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-, engage in specific interactions with amino acid residues of the target protein.

| Compound Class | Biological Target | Key Findings | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| 3-meta-pyridin-1,2,4-oxadiazole derivative of Glycyrrhetinic Acid | P-glycoprotein (P-gp) | Potential to directly interact with the transmembrane domain; formation of hydrogen bonds. | -10.2 | acs.org |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Caspase-3 (PDB: 1RE1) | Hydrogen bonding interactions may be responsible for activity. | Not specified | mdpi.com |

| 3,4-Diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole derivatives | Tubulin (Colchicine binding site) | Compounds showed comparable binding energy in the active site. | Not specified | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by assessing the stability of a predicted ligand-protein complex in a simulated physiological environment.

For various heterocyclic compounds containing the 1,2,4-oxadiazole or the related 1,3,4-oxadiazole (B1194373) core, MD simulations have been crucial for confirming the stability of ligand-receptor interactions predicted by docking. tandfonline.comnih.gov For example, MD simulations were performed on 1,2,4-oxadiazole-based novel EGFR inhibitors to understand the correlation between non-covalent binding energies and biological activity. researchgate.net In a study on 1,2,4-oxadiazole derivatives as potential agents against Leishmania infantum, MD simulations indicated a strong affinity of the lead compound for the L. infantum CYP51 enzyme. mdpi.com These simulations often track metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable throughout the simulation period.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1,2,4-oxadiazole derivatives to calculate properties such as optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

DFT calculations have been used to confirm the presence and nature of interactions observed in crystal structures of compounds containing both 1,2,4-oxadiazole and pyridine (B92270) rings. mdpi.comnih.gov Such calculations are essential for understanding the reactivity and stability of these molecules. mdpi.com For instance, studies on energetic materials based on 1,2,3-triazole and 1,2,4-oxadiazole rings have used DFT to design new compounds and predict their properties, including heat of formation and detonation performance, by analyzing their electronic structures. nih.govresearchgate.net The analysis of HOMO-LUMO energy gaps, in particular, provides insights into the chemical reactivity and kinetic stability of the molecule.

Noncovalent interactions are critical in determining the supramolecular architecture in crystals and the binding of ligands to proteins. For aromatic and heteroaromatic systems like 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-, π-π stacking and hydrogen bonding are particularly important.

A detailed study combining experimental X-ray diffraction and theoretical calculations investigated the π–π noncovalent interactions in systems containing both 1,2,4-oxadiazole and pyridine moieties. mdpi.comnih.gov The investigation identified and characterized (oxadiazole)···(pyridine) π–π stacking interactions. mdpi.comnih.gov These interactions were confirmed through DFT calculations and analysis of crystal structures. mdpi.comnih.govnih.gov The geometric parameters of these interactions, such as the inter-centroid distance (Cg···Cg) and dihedral angles, are crucial for defining their strength and orientation. nih.gov

| Parameter | Description | Typical Value Range | Source |

|---|---|---|---|

| Cg···Cg | Distance between the centroids of the oxadiazole and pyridine rings. | ~3.5 - 4.0 Å | nih.gov |

| α (°) | Dihedral angle between the ring planes. | Variable, indicating parallel-displaced or T-shaped geometries. | nih.gov |

| β (°) | Angle between the Cg-Cg vector and the normal to the first plane. | Variable | nih.gov |

This evidence strongly suggests that the pyridinyl rings in 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- can engage in significant π-π stacking interactions, which could play a key role in its binding to biological targets containing aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density of a system to define chemical bonds and noncovalent interactions. It provides a rigorous basis for identifying and characterizing interactions based on the topology of the electron density.

In the context of 1,2,4-oxadiazole systems, QTAIM analysis has been applied to confirm the presence of noncovalent interactions predicted by other methods. mdpi.comnih.gov The analysis involves locating bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. For the (oxadiazole)···(pyridine) π–π interactions, QTAIM analysis has been used to theoretically confirm the presence of these stabilizing contacts in optimized equilibrium structures. mdpi.comnih.govnih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models are frequently used to build predictive SAR or Quantitative Structure-Activity Relationship (QSAR) models.

For the 1,2,4-oxadiazole class of compounds, computational SAR studies have been pivotal in optimizing their activity. nih.gov For example, a QSAR study was conducted on a series of 1,2,4-oxadiazoles as caspase-3 activators. mdpi.com The resulting model showed high predictive ability and helped to identify key structural features responsible for the activity. mdpi.com Such models often reveal that the nature and position of substituents on the aryl rings attached to the 1,2,4-oxadiazole core are critical.

In another study on 1,2,4-oxadiazole antibiotics, the SAR was defined by synthesizing and evaluating a series of derivatives with variations in the rings attached to the core. nih.gov While this particular study was primarily experimental, it exemplifies the type of data used to build computational SAR models. The general findings from such studies indicate that modifications to the terminal rings (in this case, the 3-pyridinyl groups) can significantly modulate potency and selectivity by altering steric, electronic, and hydrophobic properties, which in turn affects the key interactions with the biological target. mdpi.com

In Silico Prediction Methodologies for Biological Interaction Profiles

In silico prediction of how a compound like 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- will interact with a biological environment is a multifaceted process. It involves a range of computational models and simulations to forecast the compound's behavior at a molecular level. These predictions are instrumental in assessing the therapeutic potential and possible liabilities of a compound.

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a collection of steric and electronic features that is necessary for optimal molecular interactions.

For a molecule such as 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-, a pharmacophore model would be constructed based on the hypothesis of its interaction with a particular protein target. The key features of this compound that would be considered in a pharmacophore model include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyridinyl rings and the oxadiazole ring are potential hydrogen bond acceptors.

Aromatic Rings: The two pyridinyl rings and the central 1,2,4-oxadiazole ring can participate in aromatic interactions, such as π-π stacking, with the amino acid residues of a protein. nih.gov

The development of a pharmacophore model for 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- would typically follow these steps:

Target Identification: A biological target of interest is selected based on a therapeutic hypothesis.

Ligand Set Selection: A set of molecules with known activity against the target is compiled. This could include known inhibitors or activators.

Feature Identification: Common chemical features among the active molecules are identified.

Model Generation and Validation: A 3D arrangement of these features is generated and then validated for its ability to distinguish between active and inactive compounds.

A hypothetical pharmacophore model for a target interacting with 3,5-disubstituted-1,2,4-oxadiazoles might include features as detailed in the table below.

| Pharmacophoric Feature | Potential Corresponding Moiety in 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- |

| Hydrogen Bond Acceptor | Nitrogen atoms of the pyridinyl and oxadiazole rings |

| Aromatic Ring | Pyridinyl rings, 1,2,4-oxadiazole ring |

| Hydrophobic Center | The overall scaffold of the molecule |

This type of modeling has been successfully applied to various 3,5-disubstituted-1,2,4-oxadiazoles to identify potent inhibitors for different enzymes. nih.gov

Biological transporters are membrane proteins that control the influx and efflux of substances across biological membranes, playing a critical role in the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. nih.gov Predicting whether a compound like 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- is a substrate for a particular transporter is essential for its development as a potential therapeutic agent. researchgate.net

The prediction of substrate specificity for biological transporters is a complex task due to the polyspecific nature of many of these proteins, such as those from the ATP-binding cassette (ABC) transporter family. nih.govresearchgate.net A variety of computational methods are employed to tackle this challenge.

Methodological Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are performed on series of 1,2,4-oxadiazole derivatives to correlate their structural features with their biological activities. researchgate.netmdpi.com This approach can be adapted to predict transporter substrate specificity by using a dataset of known substrates and non-substrates.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. For transporters, where crystal structures are often available, docking can provide insights into the binding interactions and the likelihood of a compound being a substrate.

Pharmacophore Modeling: Similar to its application in target binding, pharmacophore models can be developed based on the chemical features of known transporter substrates. These models can then be used to screen new compounds. nih.gov

Machine Learning Algorithms: These algorithms can learn from large datasets of known transporter substrates and non-substrates to build predictive models. nih.gov Features used in these models can include a wide range of molecular descriptors.

A hypothetical in silico workflow to predict the interaction of 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- with a specific biological transporter, for instance, an ABC-transporter, would involve the steps outlined in the table below.

| Step | Description | Computational Tools/Methods |

| 1. Transporter Selection | Selection of a biologically relevant transporter (e.g., P-glycoprotein). | Literature review, pathway analysis. |

| 2. Dataset Collection | Compilation of known substrates and non-substrates for the selected transporter. | Public and commercial databases. |

| 3. Model Building | Development of a predictive model using QSAR, pharmacophore modeling, or machine learning. | Various specialized software. |

| 4. Prediction for Target Compound | Application of the validated model to predict whether 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- is a substrate. | The developed predictive model. |

| 5. Molecular Docking | If a 3D structure of the transporter is available, docking simulations are performed to analyze binding modes. | Docking software (e.g., GOLD, AutoDock). |

The outcome of these computational investigations would provide a strong basis for prioritizing 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- for further experimental validation of its interaction with biological transporters, which is a critical step in the drug development pipeline. asm.org

Academic Applications and Research Directions of 1,2,4 Oxadiazole, 3,5 Bis 3 Pyridinyl

Coordination Chemistry and Metal Complexation

1,2,4-Oxadiazole (B8745197), 3,5-bis(3-pyridinyl)- as a Ligand for Transition Metal Ions (e.g., Cu(II), Ni(II), Zn(II))

1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- has garnered attention in coordination chemistry as a versatile ligand for a variety of transition metal ions. Its molecular structure, featuring two pyridinyl nitrogen atoms and two nitrogen atoms within the oxadiazole ring, presents multiple potential donor sites for metal coordination. researchgate.net This allows it to function as a bidentate or bridging ligand, facilitating the assembly of diverse coordination complexes. Research has demonstrated its capability to form stable complexes with several first-row transition metal ions, including copper(II), nickel(II), and zinc(II). researchgate.netmdpi.com

The coordination behavior is significantly influenced by the specific metal ion, the counter-anions present in the reaction, and the solvent system employed. These factors collectively determine the resulting structure, which can range from discrete mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. The nitrogen atoms of the pyridinyl groups are the primary coordination sites, readily donating their electron lone pairs to the metal center. While the nitrogen atoms of the oxadiazole ring can also participate in coordination, this is a less common bonding mode. The adaptability of its coordination makes 1,2,4-oxadiazole, 3,5-bis(3-pyridinyl)- a valuable building block for designing novel supramolecular structures with potentially interesting magnetic and optical properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-oxadiazole, 3,5-bis(3-pyridinyl)- is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov Techniques such as slow evaporation, vapor diffusion, or layering are commonly used to obtain single crystals of the resulting complexes suitable for structural analysis. nih.gov

Interactive Data Table: Examples of Metal Complexes with Bis(pyridinyl)oxadiazole Ligands

| Metal Ion | Ligand Isomer | Coordination Geometry | Structural Motif |

| Cu(II) | 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole | Distorted Octahedral | Mononuclear Cation |

| Ni(II) | 3,5-bis(2-pyridinyl)-1,3,4-oxadiazole | Six-coordinate | Mononuclear Cation researchgate.net |

| Zn(II) | 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole | Octahedral | Mononuclear Complex mdpi.com |

| Ag(I) | 3,5-bis(4-pyridyl)-1,2,4-oxadiazole | Linear | 1D Coordination Polymer researchgate.net |

Role of Pyridinyl Moieties in Chelation and Coordination Geometry

The pyridinyl moieties are the key components governing the coordination behavior of 1,2,4-oxadiazole, 3,5-bis(3-pyridinyl)-. The nitrogen atoms within these pyridine (B92270) rings possess available lone pairs of electrons, making them excellent donor sites for metal ions. The positioning of these pyridinyl groups at the 3 and 5 positions of the central oxadiazole ring allows the ligand a degree of conformational flexibility. This adaptability enables it to function either as a chelating ligand, where both pyridinyl groups bind to a single metal center to form a metallacycle, or more commonly as a bridging ligand that connects two different metal centers, leading to the formation of coordination polymers. researchgate.net

The geometry of the resulting metal complex is heavily influenced by the spatial arrangement of the pyridinyl groups and the preferred coordination number of the metal ion. The ability of the pyridinyl rings to rotate around the carbon-carbon bonds connecting them to the oxadiazole core allows the ligand to accommodate various coordination geometries, such as tetrahedral, square planar, or octahedral. This conformational freedom is a critical factor in the construction of diverse and complex supramolecular architectures.

Materials Science Applications

Development of Electron-Transporting and Luminescent Materials

In the field of materials science, molecules containing the 1,2,4-oxadiazole ring are recognized for their potential in the development of electron-transporting and luminescent materials. researchgate.netresearchgate.net The 1,2,4-oxadiazole heterocycle is inherently electron-deficient, a characteristic that facilitates the transport of electrons. rsc.orgrsc.org This property is highly sought after for applications in organic electronic devices, where efficient charge mobility is a prerequisite for high performance. rsc.org

Moreover, the conjugated π-system that extends across the central oxadiazole ring and the attached pyridinyl groups provides the structural basis for luminescence. tandfonline.com The photophysical properties, including absorption and emission wavelengths, can be systematically tuned by chemical modification of the pyridinyl rings or by introducing other functional groups. The combination of electron-transport capabilities and tunable luminescence makes 1,2,4-oxadiazole, 3,5-bis(3-pyridinyl)- and its derivatives promising candidates for creating materials for optoelectronic applications. tandfonline.com

Incorporation into Polymers and Organic Electronic Devices (e.g., OLEDs)

The favorable electronic and photoluminescent properties of bis(pyridinyl)oxadiazole derivatives have spurred their incorporation into polymers and their use as active components in organic electronic devices, most notably organic light-emitting diodes (OLEDs). rsc.orgrsc.org In polymer science, monomers containing the oxadiazole unit can be synthesized and subsequently polymerized to produce materials with enhanced thermal stability and desirable electronic characteristics. acs.org These polymers can then be solution-processed into thin films for device fabrication.

Within the architecture of an OLED, these materials can fulfill several roles. Their inherent electron-deficient nature makes them excellent candidates for use as electron-transporting layers (ETLs), which facilitate the efficient injection and movement of electrons from the cathode towards the emissive layer. rsc.orgrsc.org Furthermore, their luminescent properties allow them to be used as the emissive material itself, where the recombination of electrons and holes leads to the generation of light. acs.org Ongoing research focuses on the synthesis of new derivatives and the optimization of device structures to improve key performance metrics such as efficiency, brightness, and operational stability. rsc.org

Potential as High Energy Density Materials

The 1,2,4-oxadiazole core is a component of interest in the development of high energy density materials (HEDMs). Research into nitrogen-rich heterocyclic compounds has highlighted their potential due to high positive heats of formation, significant densities, and good thermal stability, which are critical characteristics for energetic materials.

Derivatives of 1,2,4-oxadiazole, particularly those incorporating nitro groups, have been synthesized and evaluated for their energetic properties. researchgate.netnih.gov These compounds often exhibit high decomposition temperatures and desirable sensitivities. For instance, 3-Nitro-5-guanidino-1,2,4-oxadiazole (NOG) was reported to have a decomposition temperature of 290 °C and an impact sensitivity of more than 40 J, indicating significant stability. nih.gov The energetic performance of such compounds, calculated using programs like Explo 5, includes parameters like detonation velocity (VD) and detonation pressure (PD). researchgate.net Studies on C–C bond bridged polyazole energetic materials based on the related 1,3,4-oxadiazole (B1194373) ring have shown excellent thermal stabilities (up to 368 °C) and detonation velocities exceeding 8000 m/s. rsc.org The inherent stability and high nitrogen content of the 1,2,4-oxadiazole ring system suggest that compounds like 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- could serve as a foundational structure for novel HEDMs, although its specific energetic properties would require experimental determination.

Table 1: Energetic Properties of Selected Oxadiazole-Based Compounds

| Compound | Decomposition Temperature (Tdec) | Detonation Velocity (Dv) | Detonation Pressure (P) | Impact Sensitivity (IS) | Source |

|---|---|---|---|---|---|

| 3a (1,3,4-oxadiazole bridged polynitropyrazole) | 338 °C | 8099 m/s | 27.14 GPa | > 40 J | rsc.org |

| 3b (1,3,4-oxadiazole bridged polynitropyrazole) | 368 °C | 8054 m/s | 26.53 GPa | > 40 J | rsc.org |

| 6b (1,3,4-oxadiazole bridged polynitropyrazole) | 265 °C | 8710 m/s | 32.75 GPa | 30 J | rsc.org |

| NOG (3-Nitro-5-guanidino-1,2,4-oxadiazole) | 290 °C | Not Reported | Not Reported | > 40 J | nih.gov |

Biochemical Tool Development and Mechanistic Probes (Strictly in vitro and Mechanistic Focus)

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a key component in the design of probes for studying biochemical pathways and enzyme mechanisms in vitro.

Derivatives of 1,2,4-oxadiazole have been extensively investigated as inhibitors of various enzymes, providing valuable tools for understanding enzyme structure and function.

Dipeptidyl Peptidase-IV (DPP-IV): The 1,2,4-oxadiazole ring is a key feature in a class of potent DPP-IV inhibitors. nih.govresearchgate.net DPP-IV is a therapeutic target in the treatment of type 2 diabetes. mdpi.com Studies have shown that 1,2,4-oxadiazole analogues can outperform their 1,3,4-oxadiazole counterparts in inhibitory activity. mdpi.com The development of these inhibitors has been crucial for probing the active site of the DPP-IV enzyme and understanding the structure-activity relationships that govern binding and inhibition. nih.gov

Histone Deacetylases (HDACs): The 1,2,4-oxadiazole moiety has been successfully used as a zinc-binding group (ZBG) in the design of selective HDAC inhibitors. nih.govacs.org In a fascinating mechanistic discovery, crystallographic studies of an oxadiazole-based inhibitor in complex with HDAC6 revealed that the enzyme's active site catalyzes the hydrolysis of the oxadiazole ring, transforming the inhibitor into an acylhydrazide. nih.gov This enzymatic transformation within the target's active site provides a unique mechanism of action. Certain fluorinated 1,3,4-oxadiazole derivatives have shown potent inhibition of HDAC6 with IC₅₀ values in the low nanomolar range and over 1000-fold selectivity against other HDAC isoforms. nih.govacs.org

Carbonic Anhydrase (CA): 1,2,4-Oxadiazole-containing primary aromatic sulfonamides have been synthesized and identified as potent, subnanomolar inhibitors of human carbonic anhydrase (hCA) isoforms. unipi.itnih.gov These compounds have shown significant inhibitory activity and selectivity, particularly against the cancer-related transmembrane isoforms hCA IX and hCA XII. unipi.itnih.gov Molecular modeling has been used to rationalize the observed structure-activity relationships, providing insights into the binding interactions within the enzyme's active site. nih.gov

Thymidylate Synthase (TS): While many studies focus on the 1,3,4-oxadiazole isomer, these findings are relevant to the broader class. Hybrids containing an oxadiazole ring have been evaluated as inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis and a target for cancer chemotherapy. nih.govnih.gov Compounds have demonstrated significant inhibition of the TS enzyme with IC₅₀ values in the low micromolar range, in some cases proving more potent than the standard drug pemetrexed. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): The 1,2,4-oxadiazole scaffold has been used to develop novel inhibitors targeting the Epidermal Growth Factor Receptor, a key molecule in cancer cell signaling. nih.govinformahealthcare.comnih.gov These compounds can facilitate the downregulation of EGFR at the protein level. nih.gov Mechanistic studies suggest these derivatives can block critical signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt/mTOR, thereby limiting tumor cell proliferation in vitro. researchgate.net

Mycobacterial Enzymes: 1,2,4-Oxadiazoles have been identified as potent inhibitors of mycolic acid synthesis in mycobacteria, the causative agents of tuberculosis. oarjst.comoarjst.com The putative target is the polyketide synthase (Pks13) enzyme, which is crucial for the biosynthesis of the mycobacterial cell envelope. oarjst.com Other studies have shown that 1,2,4-oxadiazole derivatives can dysregulate the ESX-5 protein secretion system in Mycobacterium marinum, inhibiting the secretion of certain proteins while increasing the secretion of others. nih.gov

Table 2: In Vitro Enzyme Inhibition by Selected Oxadiazole Derivatives

| Enzyme Target | Oxadiazole Derivative Type | Reported IC₅₀ | Source |

|---|---|---|---|

| α-glucosidase | N-aralkyl 2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2-ylthiol}acetamides | 52.63 - 86.35 µM | nih.gov |

| HDAC6 | Fluorinated 1,3,4-Oxadiazole | 2.1 nM | nih.govacs.org |

| Carbonic Anhydrase IX | 1,2,4-Oxadiazole-containing sulfonamides | Submicromolar to subnanomolar range | unipi.itnih.gov |

| Thymidylate Synthase | 1,3,4-Oxadiazole/1,2,3-Triazole Hybrid | 2.52 µM | nih.govnih.gov |

| EGFR-positive cell line (MCF7) | 1,2,4-Oxadiazole derivative | 8 - 13 µM | nih.gov |

| NSCLC cell lines (EGFR TKI-resistant) | 1,2,4-Oxadiazole derivative (Compound 48) | 0.2 - 0.6 µM | nih.gov |

The specific structure of 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)- lends itself to detailed studies of its interactions with key biological macromolecules.

DNA-Binding Interactions: While the free ligand may not be effective, metal complexes of bis(pyridyl)-1,2,4-oxadiazoles have been shown to interact with DNA. A study on a copper(II) complex of the isomeric 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole demonstrated that the complex acts as a groove binder to native DNA. nih.gov This interaction was investigated using UV-vis spectroscopy, circular dichroism, viscosity measurements, and gel electrophoresis, yielding a binding constant (Kb) of 2.2 × 10⁴ M⁻¹. nih.gov Other conjugated oxadiazole systems have also shown strong binding interactions with Calf Thymus DNA (CT-DNA), with binding mechanisms proposed to be intercalative. rsc.orgresearchgate.net

Protein Target Interactions: The binding of 1,2,4-oxadiazole derivatives to their protein targets has been elucidated through X-ray crystallography and molecular docking studies. nih.govnih.gov For carbonic anhydrase inhibitors, modeling has been crucial for understanding structure-activity relationships. nih.gov A key interaction for compounds containing both oxadiazole and pyridine rings is π–π stacking. nih.gov A combined experimental and theoretical study confirmed the presence and significance of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) noncovalent interactions, which are critical for molecular recognition and binding to protein targets, such as in the active sites of enzymes. nih.gov

In vitro studies using 1,2,4-oxadiazole derivatives have been instrumental in uncovering molecular mechanisms of action, independent of therapeutic outcomes.

Enzyme-Mediated Pro-drug Activation: A significant mechanistic finding is the hydrolysis of the 1,3,4-oxadiazole ring by the HDAC6 enzyme. nih.govacs.org This demonstrates that the oxadiazole can act as a pro-drug, which is transformed into its active acylhydrazide form within the enzyme's active site. nih.gov This represents a sophisticated mechanism where the target enzyme itself activates the inhibitor.

Modulation of Protein Expression: Certain 1,2,4-oxadiazole derivatives have been shown to facilitate the downregulation of oncoproteins like EGFR and c-Met at the protein level, rather than just inhibiting their kinase activity. nih.gov This mechanism, confirmed by Western blot and RT-PCR analyses, offers a distinct approach to disrupting cancer cell signaling. nih.gov

Disruption of Secretion Systems: In the context of mycobacteria, 1,2,4-oxadiazoles have been found to dysregulate the ESX-5 protein secretion system. nih.gov This leads to a complex phenotype where the secretion of some substrate proteins is inhibited while the secretion of others is paradoxically increased, revealing a nuanced mechanism for disrupting bacterial physiology. nih.gov

Corrosion Inhibition Studies

Compounds containing both pyridine and oxadiazole moieties, such as 1,2,4-Oxadiazole, 3,5-bis(3-pyridinyl)-, are effective corrosion inhibitors for metals like carbon steel and mild steel in acidic environments. researchgate.netnih.gov

The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective film that impedes the corrosive process. researchgate.netresearchgate.net Electrochemical studies, including AC impedance and potentiodynamic polarization, have been used to characterize this process. Data from these studies show that pyridyl-oxadiazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion. nih.gov

The efficiency of inhibition increases with the concentration of the inhibitor. For 2,5-bis(n-pyridyl)-1,2,4-oxadiazoles, inhibition efficiencies as high as 97.0% have been reported for C38 carbon steel in 1 M HCl. researchgate.net The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm model, and calculated Gibbs free energy values indicate the formation of a stable, chemisorbed film. researchgate.net Quantum chemical studies using Density Functional Theory (DFT) have been employed to correlate the molecular and electronic structure of the inhibitors with their experimentally observed efficiencies. researchgate.netnih.gov

Table 3: Corrosion Inhibition Efficiency of Pyridyl-Oxadiazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Source |

|---|---|---|---|---|---|

| 3,5-bis(3-pyridyl)-1,2,4-oxadiazole (3-DPOX) | C38 Carbon Steel | 1 M HCl | 1.2 x 10⁻⁴ M | 97.0% | researchgate.net |

| 3,5-bis(2-pyridyl)-1,2,4-oxadiazole (2-DPOX) | C38 Carbon Steel | 1 M HCl | Concentration dependent | Lower than 3-DPOX | researchgate.net |

| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) | Mild Steel | 1 N HCl | 500 ppm | 97.83% | nih.gov |

| 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (4-PMOX) | Mild Steel | 1 N HCl | 500 ppm | 98.0% | nih.gov |

| 3-(5-naphthalen-2-yl- nih.govresearchgate.netunipi.itoxadiazol-2-yl)pyridine (NOP) | Mild Steel | 1 M HCl | 500 ppm | 88.62% | asianpubs.org |

Q & A

Q. What are the standard synthetic protocols for preparing 3,5-bis(3-pyridinyl)-1,2,4-oxadiazole, and what factors influence reaction yields?

The compound is typically synthesized via cyclization reactions. For example, substituted benzaldehyde derivatives can react with triazole precursors under reflux conditions in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Yields (51–65%) depend on reaction time, substituent electronic effects, and purification methods. Optimization may involve adjusting molar ratios, solvent polarity, or catalyst loading .

Q. Which spectroscopic techniques are most reliable for characterizing 1,2,4-oxadiazole derivatives?

Key techniques include:

- IR spectroscopy : Identifies C=N and N–O stretching vibrations (~1600 cm⁻¹ and ~950 cm⁻¹, respectively).

- ¹H/¹³C NMR : Confirms pyridinyl proton environments (δ 7.5–9.0 ppm for aromatic protons) and oxadiazole ring carbons (~165–170 ppm).

- HRMS : Validates molecular formula via precise mass-to-charge ratios .

Q. How does the 1,2,4-oxadiazole scaffold contribute to metabolic stability in bioactive compounds?

The oxadiazole ring’s thermal and chemical resistance enhances metabolic stability by reducing susceptibility to enzymatic degradation. Its electron-deficient nature also facilitates π-π stacking with biological targets, improving binding affinity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 3,5-diaryl-1,2,4-oxadiazoles?

Discrepancies in antioxidant or enzyme inhibition data (e.g., IC₅₀ variations) often arise from substituent effects or assay conditions. For instance, vanillin-substituted derivatives show enhanced antioxidant activity due to radical scavenging groups, while pyridinyl substituents may favor acetylcholinesterase inhibition . Systematic SAR studies and standardized bioassay protocols (e.g., consistent solvent systems) are critical .

Q. How can computational tools like Multiwfn enhance the design of 1,2,4-oxadiazole derivatives?

Multiwfn enables wavefunction analysis to predict electrostatic potential (ESP), electron localization (ELF), and orbital composition. For example, ESP maps can identify nucleophilic/electrophilic regions on the oxadiazole ring, guiding substituent placement for target interactions .

Q. What methodologies optimize metal coordination in 3,5-bis(3-pyridinyl)-1,2,4-oxadiazole complexes?

The pyridinyl nitrogen atoms act as Lewis bases, forming stable complexes with transition metals (e.g., Ni(II), Cu(II)). Coordination geometry (octahedral vs. square planar) depends on metal ion size and counterion effects. Spectrophotometric titration and X-ray crystallography are used to validate structures .

Data-Driven Analysis

Q. How do substituents on the pyridinyl rings affect electronic properties and bioactivity?

Q. What are the challenges in scaling up synthesis for pharmacological studies?

Key issues include low yields in cyclization steps and purification of regioisomers. Microwave-assisted synthesis or flow chemistry may improve efficiency. Purity is validated via HPLC (e.g., C18 column, ammonium acetate buffer, pH 6.5) .

Emerging Applications

Q. Can 1,2,4-oxadiazole derivatives be engineered as agrochemicals?

Yes. Derivatives like flufenoxadiazam demonstrate herbicidal activity by targeting plant-specific enzymes. Structural modifications (e.g., fluorinated substituents) enhance soil persistence and bioavailability .

Q. What role do 1,2,4-oxadiazoles play in energetic materials?

Nitro-functionalized derivatives (e.g., 5,5′-dinitramino-3,3′-bi(1,2,4-oxadiazole)) exhibit high detonation velocities (~9000 m/s) and thermal stability (>200°C), making them candidates for insensitive explosives. Synthesis involves nitration of amino precursors with fuming HNO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.